5-ブロモ-2-フルオロピリジン-3-ボロン酸

概要

説明

5-Bromo-2-fluoropyridine-3-boronic acid (5-BFPA) is a widely studied boronic acid compound with a variety of scientific applications. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in drug discovery and development.

科学的研究の応用

フッ素化ビルディングブロック

5-ブロモ-2-フルオロピリジン-3-ボロン酸は、さまざまな有機化合物の合成におけるフッ素化ビルディングブロックとして使用されます . フッ素化化合物は、脂溶性や代謝安定性などのユニークな特性を持つため、医薬品化学の分野で大きな注目を集めています。

鈴木・宮浦カップリング反応

この化合物は、鈴木・宮浦(SM)カップリング反応で広く使用されています . SMカップリングは、パラジウム触媒を用いて炭素-炭素結合を形成するための一般的な方法です。この化合物のボロン酸官能基は、SMカップリング反応におけるさまざまなアリールまたはビニルハライドまたは擬ハライドと理想的なパートナーとなります。

生物活性分子の合成

5-ブロモ-2-フルオロピリジン-3-ボロン酸は、生物活性分子の合成の前駆体として使用できます . 例えば、グリコーゲンシンターゼキナーゼ3阻害活性を持つヘテロアリールベンジルウレアや、HCV NS5Bポリメラーゼ阻害活性を持つカルボキシインドールを合成するために使用できます。

5-フルオロ-2-フェニルピリジンの合成

この化合物は、フェニルボロン酸との鈴木カップリング反応により、5-フルオロ-2-フェニルピリジンの合成に使用できます . 5-フルオロ-2-フェニルピリジンは、さまざまな医薬品化合物の合成における有用な中間体です。

5-フルオロ-2-(p-トリル)ピリジンの合成

同様に、p-トリルボロン酸との鈴木カップリング反応により、5-フルオロ-2-(p-トリル)ピリジンの合成に使用できます . この化合物も医薬品合成における貴重な中間体です。

パラジウム触媒ホモカップリング反応

5-ブロモ-2-フルオロピリジン-3-ボロン酸は、パラジウム触媒ホモカップリング反応によって対応するビアリールを生成できます . ビアリール構造は、さまざまな天然物や医薬品化合物に共通しており、これはそれらの合成のための貴重な方法です。

作用機序

Target of Action

The primary target of 5-Bromo-2-fluoropyridine-3-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

5-Bromo-2-fluoropyridine-3-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Result of Action

The result of the action of 5-Bromo-2-fluoropyridine-3-boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of various biologically active molecules .

Action Environment

The action of 5-Bromo-2-fluoropyridine-3-boronic acid is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .

Safety and Hazards

5-Bromo-2-fluoropyridine-3-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

将来の方向性

Boronic acid-based linkages, such as those in 5-Bromo-2-fluoropyridine-3-boronic acid, are being explored for use in the development of vitrimers, a new class of polymers that combine the properties of thermoplastics and thermosets . These materials are designed to be easily recyclable and to have a longer lifetime, meeting the challenges imposed by growing environmental awareness .

生化学分析

Biochemical Properties

5-Bromo-2-fluoropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of 5-Bromo-2-fluoropyridine-3-boronic acid with palladium catalysts and various organic halides. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes, which act as catalysts to promote the transmetalation process . The nature of these interactions involves the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds.

Cellular Effects

The effects of 5-Bromo-2-fluoropyridine-3-boronic acid on various types of cells and cellular processes are primarily related to its role in organic synthesisFor instance, 5-Bromo-2-fluoropyridine-3-boronic acid may influence cell signaling pathways, gene expression, and cellular metabolism by facilitating the synthesis of bioactive molecules .

Molecular Mechanism

At the molecular level, 5-Bromo-2-fluoropyridine-3-boronic acid exerts its effects through the Suzuki-Miyaura coupling reaction. This mechanism involves the oxidative addition of organic halides to palladium, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the new carbon-carbon bond. The compound’s interactions with palladium catalysts and organic halides are crucial for the success of this reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-fluoropyridine-3-boronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under recommended storage conditions, but its reactivity may decrease over time if exposed to moisture or air. Long-term effects on cellular function have not been extensively studied, but the compound’s stability is essential for consistent results in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-fluoropyridine-3-boronic acid in animal models can vary with different dosages. While specific dosage studies are limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses. Careful dosage optimization is necessary to achieve desired outcomes without causing harm to the subjects .

Metabolic Pathways

5-Bromo-2-fluoropyridine-3-boronic acid is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, influencing metabolic flux and metabolite levels. These interactions are crucial for the successful formation of carbon-carbon bonds in various biochemical processes .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-fluoropyridine-3-boronic acid is transported and distributed based on its chemical properties. The compound may interact with transporters or binding proteins that influence its localization and accumulation. Understanding these interactions is essential for optimizing its use in biochemical applications .

特性

IUPAC Name |

(5-bromo-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKWQSQZIVTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382529 | |

| Record name | 5-Bromo-2-fluoropyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501435-91-2 | |

| Record name | 5-Bromo-2-fluoropyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoropyridine-3-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

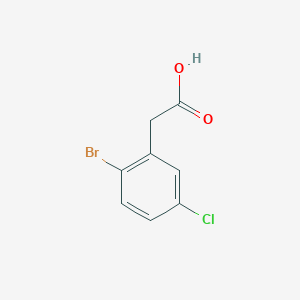

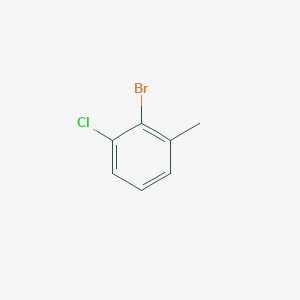

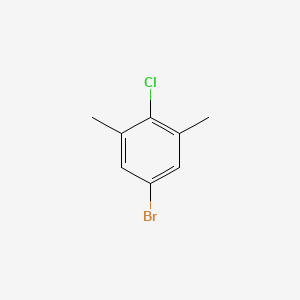

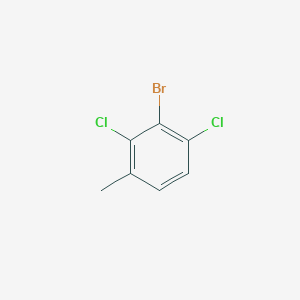

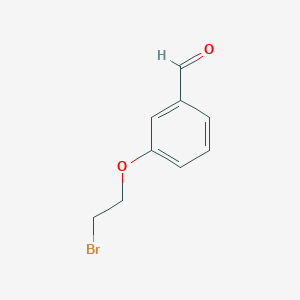

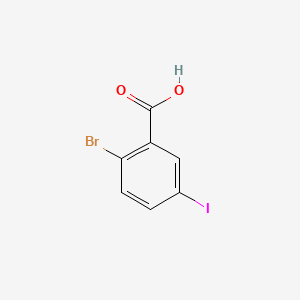

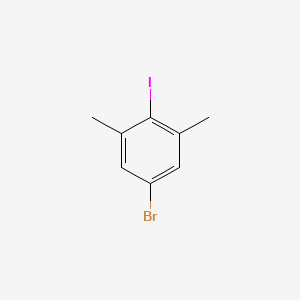

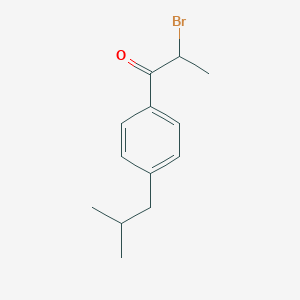

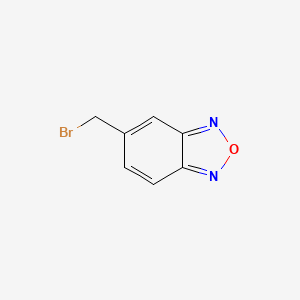

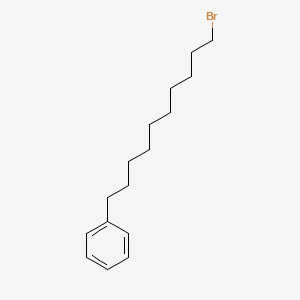

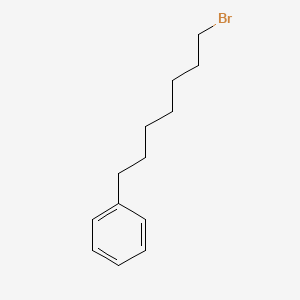

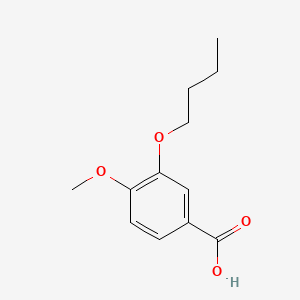

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。